molecular formula C7H8BrNO2 B594837 2-Bromo-3,6-dimethoxypyridine CAS No. 1211525-11-9

2-Bromo-3,6-dimethoxypyridine

Cat. No. B594837
M. Wt: 218.05
InChI Key: XMCFWNOIAZLZSG-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dimethoxypyridine is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is typically stored at room temperature and has a physical form of powder .


Molecular Structure Analysis

The InChI code for 2-Bromo-3,6-dimethoxypyridine is 1S/C7H8BrNO2/c1-10-5-3-4-6(11-2)9-7(5)8/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-3,6-dimethoxypyridine is a powder that is stored at room temperature . It has a molecular weight of 218.05 .

Scientific Research Applications

Quantum Chemical Study

  • Scientific Field: Quantum Chemistry
  • Summary of Application: The study involves the use of 2-Bromo-3-hydroxy-6-Methyl Pyridine in quantum chemical analysis .
  • Methods of Application: The study was conducted using B3LYP with 6-311 G (d, p) as the basis set . The structure, vibrational assignments, thermal, electronic, and optical properties of 2-Bromo-3-hydroxy-6-Methyl Pyridine were studied . Frontier orbital HOMO- LUMO surfaces and Molecular electrostatic potential surfaces were plotted to explain the reactive nature of 2-Bromo-3-hydroxy-6-Methyl Pyridine .
  • Results or Outcomes: The study provided insights into the reactive nature of 2-Bromo-3-hydroxy-6-Methyl Pyridine .

Polymer Supported Bromoderivatives of 2-Pyrrolidone

  • Scientific Field: Organic Chemistry
  • Summary of Application: The study involves the use of polymer supported bromoderivatives of 2-pyrrolidone for the microwave assisted conversion of trans-cinnamic acid to trans-β-bromostyrene .
  • Methods of Application: A novel polymeric reagent was synthesised by anchoring bromoderivatives of pyrrolidone into the 3D matrix of divinylbenzene cross linked polystyrene and successfully employed for the decarboxylative bromination of trans-cinnamic acid to trans-β-bromostyrene under microwave exposure .
  • Results or Outcomes: The method achieved 100% conversion and selectivity in a concise period of time under solvent-free condition and simple workup procedure . The prepared polymeric reagent exhibited good cyclic stability without any significant reduction in bromine content and satisfactory storage stability under normal laboratory condition .

Synthesis of Bromoderivatives of 2-Pyrrolidone

  • Scientific Field: Organic Chemistry
  • Summary of Application: The study involves the use of bromoderivatives of 2-pyrrolidone for the synthesis of various organic compounds .
  • Methods of Application: A novel polymeric reagent was synthesised by anchoring bromoderivatives of pyrrolidone into the 3D matrix of divinylbenzene cross linked polystyrene . This reagent was then used for the synthesis of various organic compounds .
  • Results or Outcomes: The method achieved high conversion and selectivity in a concise period of time under solvent-free condition and simple workup procedure . The prepared polymeric reagent exhibited good cyclic stability without any significant reduction in bromine content and satisfactory storage stability under normal laboratory condition .

properties

IUPAC Name

2-bromo-3,6-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-4-6(11-2)9-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCFWNOIAZLZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716542
Record name 2-Bromo-3,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,6-dimethoxypyridine

CAS RN

1211525-11-9
Record name 2-Bromo-3,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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